molecular formula C25H17N3O2S2 B2652037 5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide CAS No. 888410-99-9

5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide

Cat. No. B2652037
CAS RN: 888410-99-9
M. Wt: 455.55
InChI Key: XXKMOJLCOMOLTE-UHFFFAOYSA-N
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Description

The compound “5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide” is a derivative of benzo[d]imidazo[2,1-b]thiazole . It has been synthesized and evaluated for its antimycobacterial properties .


Synthesis Analysis

The synthesis of this compound involves the use of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-yl group and a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl group attached to a thiophene-2-carboxamide core .


Chemical Reactions Analysis

The compound has been evaluated for its in vitro antitubercular activity . The most active derivative displayed significant activity against Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

The compound exhibits good thermal stability and electrochemical stability . It also shows significant photophysical properties .

Scientific Research Applications

Luminescent and Electroluminescent Properties

The compound has been used as a luminescent material in organic light-emitting diodes (OLEDs). It exhibits green emission in solution and solid films due to excited-state intramolecular proton transfer (ESIPT) characteristics. After coordination with difluoroboron complexes, a significant blue shift and enhanced emission were observed due to restricted conformational changes .

Organic Synthesis

The compound can act as a catalyst or ligand in organic synthesis reactions, facilitating the progress of various chemical reactions .

Anti-Tubercular Activity

Benzothiazole-based compounds, including this one, have been synthesized and evaluated for their anti-tubercular activities. The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antibacterial Agents

Novel N’- (1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents. Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various Gram-positive and Gram-negative bacterial strains .

Antitumor Evaluation

A series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Inhibitor of TGF-β

A novel ALK5 inhibitor, TP0427736, which contains the benzothiazole moiety, has been synthesized. This compound reduces TGF-β-induced growth inhibition in human outer root sheath cells and elongates the anagen phase in mouse hair follicles .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available literature, it is suggested that it may involve selective inhibition of Mycobacterium tuberculosis .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2S2/c1-2-28-18-11-10-16(14-6-5-7-15(22(14)18)25(28)30)26-23(29)20-12-13-21(31-20)24-27-17-8-3-4-9-19(17)32-24/h3-13H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKMOJLCOMOLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide

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